molecular formula C43H42N4O6 B610635 Unii-W93257I68I CAS No. 1448584-12-0

Unii-W93257I68I

Cat. No. B610635
M. Wt: 710.831
InChI Key: VYXJULKGMXJVGI-XIFFEERXSA-N
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Description

“Unii-W93257I68I” is also known as S-55746 . It’s a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) . The molecular formula of this substance is C43H42N4O6 .


Molecular Structure Analysis

The molecular structure of “Unii-W93257I68I” is represented by the InChIKey: VYXJULKGMXJVGI-XIFFEERXSA-N . The SMILES representation of the molecule is: Oc1ccc(cc1)N(C(=O)c2cc(-c3cc4OCOc4cc3C(=O)N5Cc6ccccc6C[C@H]5CN7CCOCC7)n8CCCCc28)c9ccccc9 .

Scientific Research Applications

Advances in Nanoparticle Synthesis

  • The development of inorganic nanoparticles is crucial in chemical research, impacting various industries including electronics. Innovations in semiconducting materials have evolved from vacuum tubes to modern chips, highlighting the importance of material science in technological progress (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Research to Innovation Translation

  • The transformation of basic scientific research into practical innovations is a historical constant, from early discoveries like fire to space exploration. The National Collegiate Inventors and Innovators Alliance (NCIIA) supports this transformation through STEM innovation and entrepreneurship, indicating a strong link between academic research and societal advancements (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Data-Intensive Analysis in Scientific Research

  • Efficient support for data-intensive scientific research requires software applications that meet critical requirements like interoperability, integration, and reproducibility. Various technologies, including workflow, service, and portal technologies, are essential for addressing these needs in data-intensive research (Yao, Rabhi, & Peat, 2014).

Collaborative Environments for Large Scale Environmental Modeling

  • Collaborative working environments, utilizing various software tools, are crucial for the development, testing, and use of large scientific applications by geographically dispersed scientists. This approach is exemplified by the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Hackathons in Accelerating Scientific Discoveries

STEM Education's Role in Future Learning

  • STEM education, as shown in the case study at SMK Unggulan Terpadu PGII Bandung, equips students to solve problems, innovate, and develop logical thinking and technology insights. This approach includes scientific-based learning and sustainable learning achievements (Majid, Fauzi, Ridwan, Hikmawan, Sari, & Widodo, 2018).

The University Nanosat Program

  • The University Nanosat Program (UNP) exemplifies student satellite programs' collaboration with government and academia, training future aerospace professionals and introducing advanced technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Data Management in Scientific Research

  • Data management in scientific computing is vital, especially in complex computational problems transforming our understanding of the physical world. Collaborative research agendas between computer science and other scientific fields are crucial for developing effective software tools and methodologies (Ahmad, Burns, Kazhdan, Meneveau, Szalay, & Terzis, 2011).

Nanoscience and Nanotechnology in Europe

  • Research in nanostructures across Europe points to new methods and properties of matter with potential applications in information technology, sensors, and new materials, showing the multidisciplinary nature of nanoscience and its industrial relevance (Tolles, 1996).

Scientific Research Management in Institutes

  • Effective management in scientific research institutions is pivotal for advancing science and technology and servicing society. The administration level in these institutes influences the application of scientific research achievements (Rui, Liemin, & Yongqin, 2015).

Scientific Research at ICASE

  • The Institute for Computer-Applications in Science and Engineering (ICASE) conducts unclassified basic research in mathematics, numerical analysis, and computer science to extend problem-solving capabilities in science and engineering (Voigt, 1981).

Accelerating Scientific and Technical Achievement Industrialization

  • Universities play a crucial role in national basic research and high-tech industrialization, underscoring the need to accelerate the transformation of scientific and technical achievements for economic construction (Tuo Xian-guo, 2004).

The Role of Student-Advisor Interactions in Scientific Training

  • Student-advisor interactions in undergraduate research play a critical role in acculturating students to the norms, values, and professional practice of science, shaping their identities and career trajectories (Thiry & Laursen, 2011).

properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXJULKGMXJVGI-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide

CAS RN

1448584-12-0
Record name S-55746
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-55746
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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